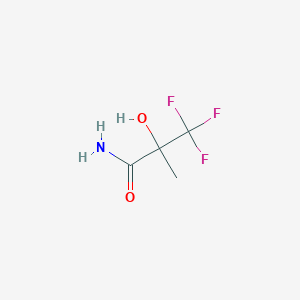

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

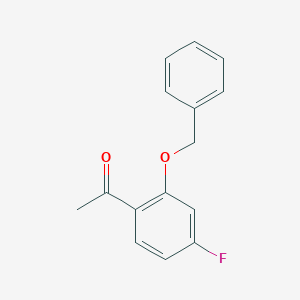

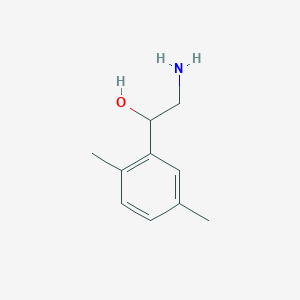

“6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” is a chemical compound that belongs to the class of organic compounds known as indenones . Indenones are compounds containing an indene moiety (a cyclopentadiene fused to a benzene ring), which bears a ketone group .

Molecular Structure Analysis

The molecular structure of “6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” would consist of a fused six-membered benzene ring and a five-membered cyclopentadiene ring, with a ketone functional group (C=O) at the 1-position, a bromine atom at the 6-position, and methyl groups (CH3) at the 5 and 7-positions .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one” would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s density and boiling point compared to the parent indenone compound .Applications De Recherche Scientifique

Antiviral Applications

The indole derivatives, which share a similar structural motif to 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one, have been reported to exhibit significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be modified to enhance its antiviral properties and could contribute to the development of new antiviral drugs.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. Given the structural similarity, 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could be explored for its potential to reduce inflammation. This application could be particularly relevant in the treatment of chronic inflammatory diseases .

Anticancer Potential

Compounds with an indole base structure have been studied for their anticancer properties. The ability of these compounds to interact with various biological pathways suggests that 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could be a valuable lead compound in the synthesis of new anticancer agents .

Antimicrobial Activity

The antimicrobial activity of indole derivatives is well-documented. As such, 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could serve as a precursor in the synthesis of new antimicrobial agents, potentially offering a new avenue for combating antibiotic-resistant bacteria .

Antitubercular Applications

Imidazole-containing compounds, which are structurally related to our compound, have shown potent antitubercular activity. This opens up the possibility of using 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one as a starting point for developing new treatments against tuberculosis .

Anti-HIV Research

Indole derivatives have been investigated for their potential in anti-HIV therapies. The structural features of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could be optimized to enhance its interaction with HIV-related targets, making it a candidate for further research in this field .

Antioxidant Properties

The indole nucleus is associated with antioxidant properties, which are crucial in protecting cells from oxidative stress. Research into the antioxidant capacity of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one could lead to its application in preventing or treating diseases caused by oxidative damage .

Chemical Synthesis and Drug Development

Lastly, 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one can be an intermediate in the synthesis of more complex organic compounds. Its bromine atom makes it a versatile player in chemical reactions, particularly in cross-coupling reactions that are pivotal in drug development .

Propriétés

IUPAC Name |

6-bromo-5,7-dimethyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-6-5-8-3-4-9(13)10(8)7(2)11(6)12/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHGVZCBXKEVIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1Br)C)C(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)

![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)